8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate
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Overview
Description
8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a derivative of the 3,8-diazabicyclo[3.2.1]octane scaffold, which is known for its unique bicyclic structure. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate typically involves the reaction of 3,8-diazabicyclo[3.2.1]octane with tert-butyl chloroformate and methyl iodide. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for the development of pharmaceutical compounds, particularly those targeting neurological disorders.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of neurotransmitter release or inhibition of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl (1R,5S)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
- tert-Butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate
Uniqueness
8-tert-Butyl 1-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the development of specialized pharmaceuticals and research tools .
Properties
Molecular Formula |
C13H22N2O4 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
8-O-tert-butyl 1-O-methyl 3,8-diazabicyclo[3.2.1]octane-1,8-dicarboxylate |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-9-5-6-13(15,8-14-7-9)10(16)18-4/h9,14H,5-8H2,1-4H3 |
InChI Key |
AYCQTHMFGGLVNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CNC2)C(=O)OC |
Origin of Product |
United States |
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